![molecular formula C8H11ClF3N3 B2495478 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 733757-93-2](/img/structure/B2495478.png)
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
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Overview
Description
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride typically involves multiple steps, starting with the construction of the pyrazolo[3,4-c]pyridine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact molecular pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole
These compounds share the trifluoromethyl group but differ in their core structures and functional groups, leading to variations in their chemical properties and biological activities.
Biological Activity
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS No. 733757-93-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by research findings and case studies.
- Molecular Formula : C₈H₁₁ClF₃N₃
- Molecular Weight : 241.64 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances its binding affinity to various biological targets. This interaction can modulate enzyme activities and cellular signaling pathways, leading to diverse biological effects.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antiviral properties. For example:
- In vitro studies showed that similar compounds displayed sub-micromolar activity against viruses such as influenza and HIV by inhibiting viral replication through interference with viral enzymes .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Proliferation Inhibition : Compounds in this class have shown IC₅₀ values in the low micromolar range against several cancer types. For instance:
Table 1: Summary of Anticancer Activity
Cell Line | IC₅₀ Value (mM) | Mechanism of Action |
---|---|---|
HepG2 | 0.08 | Inhibition of tubulin polymerization |
HeLa | 0.12 | Cell cycle arrest at G2/M phase |
MCF-7 | 0.33 | Pro-apoptotic effects via Bcl-2 downregulation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Broad-Spectrum Activity : Studies reveal that related pyrazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example:
Table 2: Summary of Antimicrobial Activity
Bacterial Strain | MIC Value (μg/mL) |
---|---|
Methicillin-sensitive S. aureus | 0.125 |
Methicillin-resistant S. aureus | 4 |
E. coli | 8 |
Case Studies
Several case studies further elucidate the biological activity of this compound:
- Study on Anti-inflammatory Effects : A derivative was shown to inhibit TNFα release in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .
- In Vivo Efficacy : Animal models demonstrated reduced tumor growth when treated with pyrazolo derivatives compared to controls, highlighting their therapeutic potential in oncology .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.ClH/c1-14-6-4-12-3-2-5(6)7(13-14)8(9,10)11;/h12H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOBWUWAIBQXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C(=N1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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